molecular formula C8H5BrN2O B2645844 3-Bromocinnolin-4-ol CAS No. 335242-55-2

3-Bromocinnolin-4-ol

カタログ番号 B2645844
CAS番号: 335242-55-2
分子量: 225.045
InChIキー: TZRVSTXNTMEAGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromocinnolin-4-ol, also known by its IUPAC name 3-bromo-1H-cinnolin-4-one, is a chemical compound with the CAS number 19419-09-1 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 3-Bromocinnolin-4-ol is 225.04 . Its InChI code is 1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H, (H,10,12) .


Physical And Chemical Properties Analysis

3-Bromocinnolin-4-ol is a solid at room temperature . It has a melting point of 272-275°C . The compound should be stored at room temperature .

科学的研究の応用

  • Antitumor and Chemosensitizing Action :

    • 3-Bromocinnolin-4-ol derivatives, particularly 3-bromopyruvate (3-BP), have shown potential as antitumor agents. They inhibit multiple target molecules crucial for the survival of neoplastic cells. The study by Yadav et al. (2017) highlighted its cytotoxic action against a variety of tumors, including malignancies of thymic origin. This compound inhibits metabolism, induces apoptosis and necrosis, and augments chemosensitization in tumor cells. It affects lactate release, glucose uptake, and the expression of various metabolism, chemosensitivity, and cell survival regulatory molecules (Yadav et al., 2017).
  • Inhibition of Energy-Producing Pathways in Cancer Cells :

    • Another study by Da Silva et al. (2009) investigated the effects of 3-BP, particularly on human hepatocellular carcinomas. It significantly affected glycolysis and mitochondrial respiratory functions in HepG2 cells, a model for liver cancer. The compound was found to inhibit ATP production by acting on glycolysis and oxidative phosphorylation, thereby playing an important role in inducing cell death in cancer cells (Da Silva et al., 2009).
  • Enhanced Antitumor Activity in Combination Therapies :

    • The combined use of 3-BP with other anticancer agents has been explored for enhanced therapeutic efficacy. For instance, Zhang et al. (2015) demonstrated that 3-BP, in combination with rapamycin, showed synergistic antitumor effects in lung cancer models. This study underscores the potential of 3-BP in combination therapies for improved cancer treatment outcomes (Zhang et al., 2015).
  • Potential in Treating Metastatic Prostate Cancer :

    • A study by Pichla et al. (2019) highlighted the sensitivity of metastatic prostate cancer cells to 3-BP. It demonstrated that 3-BP drastically reduces cell movement and depletes cellular ATP and glutathione, leading to disruption of the actin cytoskeleton. This suggests its potential usefulness in treating metastatic prostate cancer, especially in limiting metastasis (Pichla et al., 2019).
  • Exploration in Chemoprevention and Mitigating Toxicity :

    • Nishioka et al. (2006) explored the efficacy of various compounds, including 3-BP, in modulating toxicity induced by potassium bromate in rats. While this study primarily focused on oligonol, it suggested the potential application of 3-BP in chemoprevention and mitigating toxicity due to long-term exposure to harmful substances (Nishioka et al., 2006).
  • Bromodomain Inhibition for Therapeutic Applications :

    • Research on bromodomain-containing proteins, which include 3-bromocinnolin-4-ol derivatives, has gained interest in therapeutic applications for diseases like cancer and inflammation. Studies like those by Ferri et al. (2016) and Cochran et al. (2019) have reviewed the role of bromodomains in disease and the development of inhibitors for therapeutic applications, highlighting the potential of 3-bromocinnolin-4-ol derivatives in this field (Ferri et al., 2016); (Cochran et al., 2019).

Safety And Hazards

3-Bromocinnolin-4-ol is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name

3-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVSTXNTMEAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocinnolin-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。